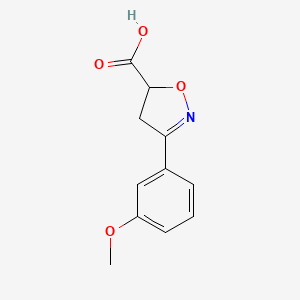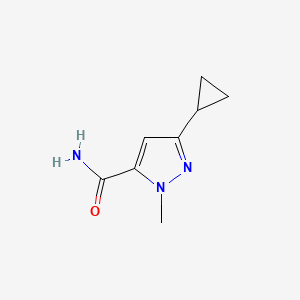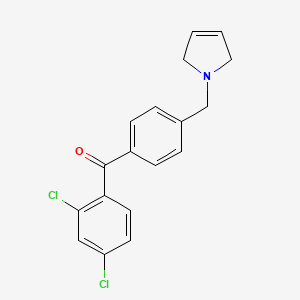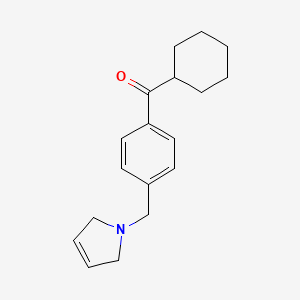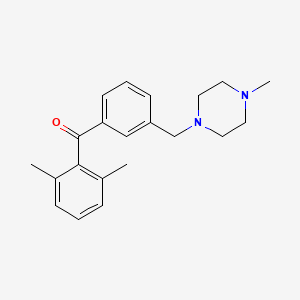
2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" is not directly studied in the provided papers. However, benzophenone and its derivatives are a common theme in the research. Benzophenone itself is known for its ability to undergo photocycloaddition reactions, which is a type of chemical reaction that occurs upon exposure to light, typically resulting in the formation of a cycloadduct. This reactivity is explored in the context of solid-state photocycloaddition reactions with pyrones .
Synthesis Analysis
The synthesis of benzophenone derivatives in the solid state is highlighted in the papers, where benzophenone reacts with dimethyl-polymethylenedioxy-di-2-pyrones to form oxetane derivatives . The process exhibits high site- and regioselectivity, which is influenced by the length of the methylene chain in the pyrones. The reactions are more efficient in the solid state compared to in solution, suggesting a unique interaction between the reactants in the solid phase.
Molecular Structure Analysis
While the specific molecular structure of "2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone" is not discussed, the structure of related compounds, such as a flavone derivative, has been analyzed . The crystal structure of this compound reveals a slightly puckered pyran ring and stabilization through weak hydrogen bonds and π-π interactions. These structural features are important as they can influence the physical properties and reactivity of the molecule.
Chemical Reactions Analysis
The photocycloaddition reactions of benzophenone with pyrones result in the formation of oxetane derivatives with high selectivity . The mechanism is proposed to involve the triplet excited state of benzophenone, with the reaction being initiated by electrostatic interactions between the reactants. The solid-state environment enhances these interactions, leading to higher yields of the cycloadducts.
Physical and Chemical Properties Analysis
The papers do not provide explicit details on the physical and chemical properties of "2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone". However, the properties of benzophenone derivatives can be inferred to some extent from the studies. For instance, the luminescent properties of benzophenone chelates with europium(III) are discussed, where the chelate structure significantly affects the luminescence lifetime . This suggests that the substitution pattern on the benzophenone core can greatly influence the physical properties of the derivatives.
Scientific Research Applications
Photocycloaddition Reactions :
- Benzophenone derivatives have been studied for their role in photocycloaddition reactions. For example, a study on solid-state photocycloaddition of benzophenone derivatives with 2-pyrones highlighted the high site- and regioselectivity of these reactions, suggesting potential applications in organic synthesis and materials science (Wang et al., 2006).
Biodegradation and Environmental Impact :
- Research on the biodegradation of benzophenone derivatives, such as 2,6-dimethylphenol, by bacteria like Mycobacterium neoaurum has shown the potential of these organisms in remediating environments contaminated with such compounds (Ji et al., 2019).
- Studies on the biodegradation of benzophenone and characterization of malodorous gas emissions during composting processes have demonstrated how these compounds can be treated and the challenges involved (Lin et al., 2021).
Catalysis and Synthesis Applications :
- Benzophenone imines have been synthesized and studied for their cytotoxicity against human breast adenocarcinoma cell lines and DNA interactions, indicating potential applications in medicinal chemistry and drug development (Albert et al., 2013).
- The role of benzophenone derivatives in catalyzing reactions, such as the Baeyer–Villiger oxidation, has been explored, showing their utility in organic synthesis (Martins et al., 2016).
Photopolymerization :
- Benzophenone derivatives have been used as photoinitiators in photopolymerization processes, indicating their importance in materials science and polymer chemistry (Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2,6-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-6-4-7-17(2)20(16)21(24)19-9-5-8-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGMMOFBKWPJEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643430 |
Source


|
| Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-77-7 |
Source


|
| Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)



![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)
![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
